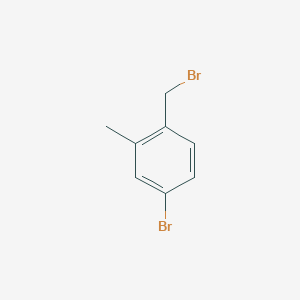

4-Bromo-1-(bromomethyl)-2-methylbenzene

描述

4-Bromo-1-(bromomethyl)-2-methylbenzene (CAS: 156001-49-9) is an aromatic compound with the molecular formula C₈H₈Br₂ and a molecular weight of 263.96 g/mol . It features a benzene ring substituted with a bromine atom at the 4-position, a bromomethyl group (-CH₂Br) at the 1-position, and a methyl group (-CH₃) at the 2-position. This compound is primarily used as an intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions and nucleophilic substitutions due to its reactive bromine and bromomethyl groups . It requires storage under an inert atmosphere at 2–8°C and poses hazards such as skin corrosion, eye damage, and acute toxicity (H302+H312+H332, H314) .

属性

IUPAC Name |

4-bromo-1-(bromomethyl)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c1-6-4-8(10)3-2-7(6)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBOULIORCZELO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626572 | |

| Record name | 4-Bromo-1-(bromomethyl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156001-49-9 | |

| Record name | 4-Bromo-1-(bromomethyl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1-(bromomethyl)-2-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Method 1: Bromination Using N-Bromosuccinimide (NBS)

This method involves the selective bromination of 2-methyl-4-bromotoluene using NBS as a brominating agent.

- Reagents:

- Substrate: 2-Methyl-4-bromotoluene

- Brominating Agent: N-Bromosuccinimide (NBS)

- Initiator: Dibenzoyl peroxide

- Solvent: Carbon tetrachloride (CCl₄)

- Temperature: Reflux (~80–90°C)

- Duration: 18 hours

- Purification: Column chromatography using hexane as an eluent

- Dissolve 2-methyl-4-bromotoluene in carbon tetrachloride.

- Add NBS and dibenzoyl peroxide to the solution.

- Heat the mixture under reflux for 18 hours.

- Cool to ambient temperature, extract with saturated sodium carbonate solution and brine, and separate the organic layer.

- Concentrate the organic layer under reduced pressure and purify the residue via column chromatography.

Yield: Approximately 80%

Product Characteristics: Colorless oil.

Method 2: Bromination Using Phosphorus Tribromide (PBr₃)

An alternative route utilizes phosphorus tribromide for bromination under controlled conditions.

- Reagents:

- Substrate: A precursor methylbenzene derivative

- Brominating Agent: Phosphorus tribromide (PBr₃)

- Solvent: Diethyl ether (Et₂O)

- Temperature: Initial cooling at 0°C; subsequent reflux

- Duration: ~7 hours

- Purification: Column chromatography using silica gel and hexane

- Prepare a solution of the precursor methylbenzene derivative in diethyl ether.

- Slowly add phosphorus tribromide at 0°C.

- Reflux the mixture for 7 hours.

- Pour the reaction mixture onto ice, extract with diethyl ether, wash with brine, dry, and evaporate.

- Purify by column chromatography.

Yield: ~95%

Product Characteristics: Colorless crystalline plates.

Analysis of Reaction Parameters

Comparison of Methods

| Parameter | NBS Method | PBr₃ Method |

|---|---|---|

| Reagent Cost | Moderate | Higher |

| Reaction Time | Longer (~18 h) | Shorter (~7 h) |

| Yield | ~80% | ~95% |

| Purification Ease | Moderate | Easier due to crystallinity |

| Safety Concerns | Requires careful handling of CCl₄ | PBr₃ is highly reactive |

Key Observations:

- The NBS method is more suitable for large-scale synthesis due to lower reagent costs but requires extended reaction times.

- The PBr₃ method offers higher yields and faster reactions but involves handling highly reactive phosphorus compounds.

Research Findings

Optimization Studies

Recent studies have explored variations in solvent systems and reaction temperatures to improve yields:

Industrial Applications

Continuous-flow reactors have been employed to scale up production while ensuring consistent product quality. These reactors enhance mixing and heat transfer, reducing reaction times and improving yield reproducibility.

化学反应分析

Types of Reactions

4-Bromo-1-(bromomethyl)-2-methylbenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

Oxidation: Formation of 4-bromo-2-methylbenzoic acid.

Reduction: Formation of 4-methyl-2-methylbenzene.

科学研究应用

4-Bromo-1-(bromomethyl)-2-methylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive compounds.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

作用机制

The mechanism of action of 4-Bromo-1-(bromomethyl)-2-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The bromine atoms can also participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physical Properties

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) and trifluoromethyl (-CF₃) groups in compounds like 4-bromo-1-(bromomethyl)-2-nitrobenzene and 4-bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene increase electrophilicity, enhancing reactivity in aromatic substitution reactions . Halogen Variations: Replacing the methyl group with iodine (e.g., 4-bromo-1-(bromomethyl)-2-iodobenzene) increases molecular weight and melting point (91–92°C) due to iodine’s larger atomic radius and polarizability . Fluorine substitution (e.g., 4-bromo-1-(bromomethyl)-2-fluorobenzene) reduces molecular weight and alters reactivity due to its high electronegativity .

Reactivity in Key Reactions:

- Nucleophilic Substitution: The bromomethyl group (-CH₂Br) in this compound is highly reactive toward nucleophiles (e.g., cyanide in DMF/water to form cyano derivatives) .

- Cross-Coupling Reactions : The iodine substituent in 4-bromo-1-(bromomethyl)-2-iodobenzene facilitates Stille or Suzuki couplings, enabling access to biaryl structures .

- Cyclization : 4-Bromo-1-(bromomethyl)-2-fluorobenzene reacts with sodium hydride to form sultam intermediates, highlighting its utility in heterocycle synthesis .

生物活性

4-Bromo-1-(bromomethyl)-2-methylbenzene, also known as a brominated aromatic compound, has garnered attention in various fields of research due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C8H8Br2

- CAS Number : 156001-49-9

- Molecular Weight : 263.96 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that brominated compounds exhibit broad-spectrum antimicrobial properties. For instance, studies have shown that similar brominated aromatic compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound appears to modulate signaling pathways related to cell proliferation and survival, particularly by affecting the mitogen-activated protein kinase (MAPK) pathway .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and DNA repair processes, such as poly (ADP-ribose) polymerase (PARP) .

- Signal Transduction Modulation : It influences key signaling pathways, including MAPK and phosphoinositide 3-kinase (PI3K), which are crucial for regulating cell growth and apoptosis .

- Cell Membrane Interaction : The lipophilic nature of brominated compounds allows them to integrate into lipid membranes, potentially disrupting cellular integrity and function .

Study 1: Antimicrobial Efficacy

A study conducted on various brominated compounds, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of non-brominated analogs, indicating enhanced efficacy due to bromination .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | E. coli |

| Brominated analog A | 64 | S. aureus |

| Non-brominated analog B | 128 | C. albicans |

Study 2: Anticancer Activity

In a laboratory setting, the effects of this compound on breast cancer cell lines were assessed. The compound was found to reduce cell viability significantly at concentrations above 10 μM over a 48-hour exposure period.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 20 | 50 |

| 50 | 25 |

The study concluded that the compound's ability to induce apoptosis was linked to its interaction with the MAPK signaling pathway .

常见问题

Q. What are the standard laboratory-scale synthesis protocols for 4-bromo-1-(bromomethyl)-2-methylbenzene?

The compound is synthesized via radical bromination of 4-bromo-1-methyl-2-(trifluoromethyl)benzene using N-bromosuccinimide (NBS) as the bromine source and dibenzoyl peroxide (BPO) as an initiator in a halogenated solvent (e.g., CCl₄ or 1,2-dichloroethane) under reflux conditions (24–48 hours). The reaction proceeds via a radical chain mechanism, requiring inert atmosphere control (argon) to prevent side reactions . Purification typically involves column chromatography or recrystallization.

Q. What safety precautions are critical when handling this compound?

Toxicological data for brominated aromatic compounds are often incomplete, but acute hazards include skin/eye irritation and potential systemic toxicity. Immediate first-aid measures include:

- Eye exposure : Flush with water for 15 minutes and consult an ophthalmologist.

- Skin contact : Wash with soap and water for 15 minutes; remove contaminated clothing.

- Ingestion : Rinse mouth (if conscious) and seek medical attention. Work under fume hoods with PPE (gloves, goggles, lab coat) and avoid inhalation of vapors .

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on X-ray crystallography (for crystalline derivatives) to resolve bond lengths and angles, particularly the spatial arrangement of bromine substituents . Nuclear Magnetic Resonance (NMR) (¹H/¹³C) and Mass Spectrometry (MS) are used to verify purity and functional groups. For example, the benzylic bromine atom shows distinct deshielding in ¹H NMR (~δ 4.5–5.0 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize di-brominated byproducts?

Competitive bromination at adjacent positions can occur due to radical stability. Optimization strategies include:

Q. What mechanistic insights explain the selectivity of bromination at the benzylic position?

The reaction proceeds via a radical chain mechanism : BPO generates bromine radicals from NBS, which abstract a hydrogen atom from the benzylic methyl group. The resulting benzylic radical reacts with NBS to form the brominated product. Steric hindrance from the methyl and bromine substituents directs selectivity toward the benzylic position .

Q. What role does this compound play in medicinal chemistry research?

It serves as a key intermediate in synthesizing GSK8175 , a clinical hepatitis C virus (HCV) inhibitor. The bromomethyl group enables nucleophilic substitution reactions (e.g., with sulfonamides) to build complex pharmacophores. Its trifluoromethyl substituent enhances metabolic stability .

Q. How can density functional theory (DFT) guide the design of derivatives?

DFT calculations (e.g., B3LYP/6-31G*) predict electronic effects of substituents on reactivity. For example, electron-withdrawing groups (e.g., -CF₃) stabilize intermediates in SN2 reactions, improving yields. Exact-exchange functionals are critical for accurate thermochemical data (e.g., bond dissociation energies) .

Q. What are the thermal stability considerations during storage?

The compound is sensitive to light and heat, which can induce debromination or hydrolysis. Store under argon at –20°C in amber vials. Decomposition products (e.g., HBr) can be monitored via FT-IR (peaks ~2500 cm⁻¹) .

Q. Which analytical techniques resolve discrepancies in reported synthetic yields?

Conflicting yield data (e.g., 70–85%) may arise from variations in NBS purity or solvent dryness. High-Performance Liquid Chromatography (HPLC) with UV detection quantifies impurities, while DSC (Differential Scanning Calorimetry) assesses crystallinity, which impacts reactivity .

Q. How does steric hindrance influence cross-coupling reactions (e.g., Suzuki-Miyaura)?

The bromine and methyl groups create steric bulk, requiring bulky ligands (e.g., SPhos) to facilitate Pd-catalyzed couplings. Computational modeling (e.g., molecular dynamics) predicts transition-state geometries to optimize catalyst selection .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。